molecular formula C21H21N3O2S B2641411 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide CAS No. 865429-04-5

2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide

Cat. No. B2641411
CAS RN: 865429-04-5
M. Wt: 379.48
InChI Key: HUUMGBZXHVCXLQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a benzyl group, a hydroxy group, and a methyl group. Additionally, the compound contains a thioether linkage and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the various substituents, and the formation of the thioether and acetamide linkages. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The properties of the compound will be influenced by these structural features .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the hydroxy group might be involved in acid-base reactions, while the thioether linkage might be susceptible to oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and acetamide groups might increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Various studies have explored the synthetic routes and derivative forms of compounds structurally similar to 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide, underscoring the compound's potential as a precursor in chemical synthesis:

  • A method for synthesizing compounds including a variant of the compound was described, highlighting its utility in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
  • A study outlined a general route to synthesize certain pyrimidin-2-yl)acetic acids and esters, suggesting the flexibility of the pyrimidine structure in chemical synthesis (Brown & Waring, 1977).
  • Research into new pyrimidine derivatives from 2-methyl-3-nitro- and 3-amino-2-methylchromones revealed that these compounds could be converted into various derivative forms, indicating the compound's versatility in synthesizing new molecules (Tanaka et al., 1985).

Biological and Pharmaceutical Research

Further investigations into compounds structurally related to 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide show a range of biological activities and potential pharmaceutical applications:

  • Studies on 4-hydroxyphenyl substituted thiopyrimidine derivatives, starting with a compound structurally similar to the compound of interest, revealed strong antioxidant activities, suggesting its potential utility in therapeutic contexts (Akbas et al., 2018).
  • Research on 2-aminopyrimidines as histamine H3 receptor ligands demonstrated the potential of structurally related compounds in drug design, focusing on binding affinity and selectivity to human histamine receptors (Sadek et al., 2014).
  • A synthesis and characterization study of novel sulphonamide derivatives, including those structurally similar to the compound of interest, showed good antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, studies could also be conducted to determine its efficacy and safety .

properties

IUPAC Name

2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(11-14)23-19(25)13-27-21-22-15(2)18(20(26)24-21)12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMGBZXHVCXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide

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